Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
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Overview
Description
Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a complex organic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a benzyl group attached to a naphthyridine ring system
Preparation Methods
The synthesis of Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Ring: Starting from a suitable precursor, the naphthyridine ring is constructed through cyclization reactions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or amination reactions.
Attachment of the Benzyl Group: The benzyl group is attached through benzylation reactions, often using benzyl halides in the presence of a base.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, typically involving carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be compared with other similar compounds, such as:
Naphthyridine Derivatives: These compounds share the naphthyridine ring system but differ in their substituents.
Benzylated Amines: Compounds with a benzyl group attached to an amine.
Carboxylated Amines: Compounds with a carboxylate group attached to an amine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
benzyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C16H17N3O2/c17-14-8-13-10-19(7-6-15(13)18-9-14)16(20)21-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,17H2 |
InChI Key |
GKIKDEMDPXMRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=CC(=C2)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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